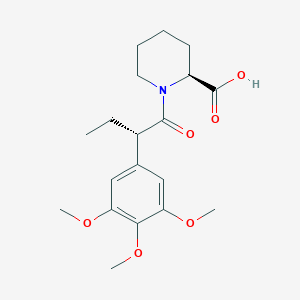
(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
-(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, commonly referred to as S2-3,4,5-TMPB, is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. S2-3,4,5-TMPB has been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs) and its potential as an inhibitor of the enzyme acetylcholinesterase (AChE). S2-3,4,5-TMPB has also been studied for its ability to act as a prodrug for other drugs, and its potential as a therapeutic agent for a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Activities
A study by Park et al. (2008) explored the antiplatelet activities of derivatives synthesized from 3,4,5-trimethoxycinnamic acid (TMCA), which shares a structural similarity with the compound . The synthetic compounds demonstrated significant inhibitory effects on platelet aggregation, highlighting their potential as antiplatelet agents (Park et al., 2008).
Structural and Biochemical Studies
Burgos et al. (1992) conducted a study on a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, structurally related to the compound of interest. They focused on the synthesis, conformational analysis, and biochemical properties, which can provide insights into the potential applications of similar compounds (Burgos et al., 1992).
Enantioselective Synthesis Applications
Passarella et al. (2005) described the enantioselective synthesis of various biologically active alkaloids using 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester. This study showcases the utility of piperidine derivatives in synthesizing complex biological molecules (Passarella et al., 2005).
Inhibition of Matrix Metalloproteinases
Research by Pikul et al. (2001) involved synthesizing a series of carboxylic acids containing substituted piperidine, similar to the compound . These compounds were found to inhibit matrix metalloproteinases, which are significant in the development of various diseases (Pikul et al., 2001).
Natural Product Synthesis
Hoye and Kaese (1982) investigated the synthesis of 3,4,5-trimethoxyphenyllithium, a compound closely related to the one . This study contributes to understanding how such structures can be incorporated into the synthesis of natural products (Hoye & Kaese, 1982).
Synthesis of Piperidine Derivatives
Acharya and Clive (2010) demonstrated the synthesis of piperidine derivatives from serine, highlighting the versatility of piperidine subunits in synthesizing a broad range of amines. This underscores the potential applications of piperidine derivatives in complex molecule synthesis (Acharya & Clive, 2010).
Synthesis of Steroid-5alpha-reductase Inhibitors
Picard et al. (2000) explored the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are structurally similar to the compound of interest. These compounds were evaluated as inhibitors of steroid-5alpha-reductase, indicating potential applications in treating hormonal imbalances or disorders (Picard et al., 2000).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGUZZUFDIKSY-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)
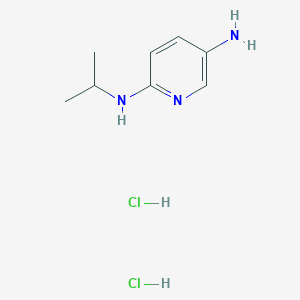

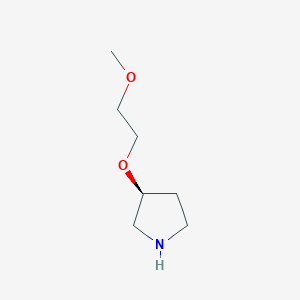
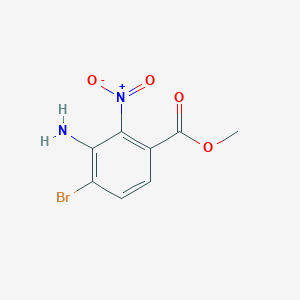
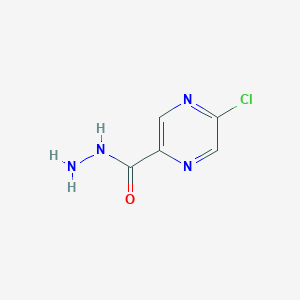

![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)
